Molecular Weight Advantage for Modular Diversification vs. BPTES and CB-839
The target compound possesses a molecular weight of 304.37 g/mol , which is 42% lower than BPTES (524.68 g/mol) and 47% lower than the clinical candidate CB‑839/telaglenastat (571.57 g/mol) . This substantially reduced mass facilitates more efficient downstream conjugation and linker chemistry, enabling systematic SAR exploration without the steric constraints imposed by pre‑dimerized scaffolds.
| Evidence Dimension | Molecular weight (MW, g/mol) |
|---|---|
| Target Compound Data | 304.37 |
| Comparator Or Baseline | BPTES: 524.68; CB-839: 571.57 |
| Quantified Difference | ΔMW ≈ −220 g/mol (vs BPTES); ΔMW ≈ −267 g/mol (vs CB-839) |
| Conditions | Calculated from molecular formula; source: Chemenu (target), Tocris (BPTES), ChemicalBook (CB-839). |
Why This Matters
Lower molecular weight simplifies conjugation reactions and improves atom economy during the synthesis of GLS inhibitor libraries, directly reducing procurement and production costs.
